4-fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidin-1-yl group and linked to a fluorinated benzene sulfonamide moiety. The trifluoromethyl (-CF₃) and fluoro (-F) groups enhance its lipophilicity and metabolic stability, making it a candidate for therapeutic or agrochemical applications.
Properties
IUPAC Name |
4-fluoro-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N4O2S/c1-15-9-11-31(12-10-15)22-8-7-21(28-29-22)16-3-2-4-17(13-16)30-34(32,33)18-5-6-20(24)19(14-18)23(25,26)27/h2-8,13-15,30H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLVRDJUTGBDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyridazine Ring: This step involves the reaction of appropriate precursors to form the pyridazine ring, which is a crucial part of the compound’s structure.
Introduction of the Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction.
Attachment of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent under controlled conditions.
Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H22F4N4O2S
- Molecular Weight : 494.5 g/mol
- CAS Number : 946358-74-3
The compound features multiple functional groups that contribute to its reactivity and interactions with biological targets. The presence of the trifluoromethyl group increases lipophilicity, while the sulfonamide group is known for its role in enzyme inhibition.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections. Its mechanism of action typically involves inhibition of specific enzymes or receptors, leading to modulation of biological pathways.
Biological Research
Researchers utilize this compound as a tool to study biological mechanisms and pathways. It serves as a model for understanding the interactions between small molecules and biological targets, particularly in the context of drug discovery.
Material Science
In industrial applications, this compound can be used in the development of new materials due to its unique chemical properties. The trifluoromethyl group enhances thermal stability and resistance to degradation.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
- Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic.
- Enzyme Inhibition : The sulfonamide moiety has been shown to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
Mechanism of Action
The mechanism of action of 4-fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the compound’s structural and functional attributes with analogous sulfonamide derivatives from the evidence provided.
Key Structural and Functional Differences:
Core Heterocycle :
- The target compound uses a pyridazine ring, which differs from pyrimidine (e.g., compound 13p ) or pyridine (e.g., compound in ) cores. Pyridazine’s electron-deficient nature may influence binding affinity in enzyme targets compared to pyrimidine or pyridine analogs.
- Chromene-containing compounds (e.g., ) introduce a fused aromatic system, enhancing π-π stacking but reducing solubility.
Trifluoromethyl (-CF₃) is common across analogs (e.g., ), but its position (meta in the target vs. para in ) alters steric and electronic interactions.
Chromene-based compounds () with pyrazolo-pyrimidine cores are often anticancer, indicating divergent applications despite sulfonamide similarity.
Research Findings and Data Gaps
- Synthetic Feasibility : The target compound’s pyridazine-piperidine linkage may require specialized coupling reagents (e.g., Pd catalysts as in ).
- Thermal Stability : The absence of melting point data for the target compound contrasts with analogs like (MP 175–178°C), necessitating experimental validation.
- SAR Insights : Fluorine and -CF₃ substituents are critical for target engagement across analogs, but the pyridazine core’s role remains unverified without bioassay data.
Biological Activity
4-Fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Fluorine and trifluoromethyl groups : These enhance lipophilicity and may improve binding affinity to biological targets.
- Sulfonamide group : Known for its role in various pharmacological activities, including enzyme inhibition.
Molecular Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of fluorinated groups can modulate the compound's affinity for these targets, potentially leading to alterations in enzymatic activity or receptor signaling.
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer activity. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves:
- Induction of apoptosis : Compounds have been shown to increase levels of cleaved caspases, indicating programmed cell death.
- Cell cycle arrest : Specific derivatives have been reported to halt the cell cycle in the G0-G1 and S phases, preventing cancer cell proliferation .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound's structural features suggest it may inhibit bacterial growth by targeting folate synthesis pathways, similar to other sulfonamide antibiotics.
In Vitro Studies
In a study assessing various derivatives of benzene sulfonamides, it was found that certain structural modifications significantly enhanced their biological activity against cancer cells. For example, a derivative with a similar framework showed promising results with an IC50 value of 3.99 µM against MDA-MB-468 breast cancer cells .
Pharmacological Evaluation
Research has demonstrated that this compound may also influence neuroplasticity and dopaminergic tone through carbonic anhydrase inhibition . This suggests potential applications in treating neurological disorders.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this sulfonamide derivative, and how can yield be improved in multi-step reactions?
- Methodology : Focus on palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridazine-piperidine intermediates, as demonstrated in analogous pyridazine-based syntheses . Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield . For sulfonamide formation, employ stepwise activation of the sulfonyl chloride intermediate under anhydrous conditions with base catalysis (e.g., triethylamine) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : Use NMR to confirm trifluoromethyl and fluoro substituents; NMR to resolve piperidine and pyridazine ring conformations .
- HPLC-MS : Reverse-phase chromatography with mass spectrometry detection (ESI+) to verify molecular ion peaks and detect trace impurities .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodology : Compare logP values (via shake-flask method) and metabolic stability (e.g., microsomal assays) with non-fluorinated analogs. The trifluoromethyl group enhances lipophilicity and oxidative stability, as seen in structurally related pyridinecarboxamides .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?
- Methodology :
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-target profiling : Use broad-panel screening (e.g., Eurofins Pharma Discovery) to identify non-specific binding interactions that may explain discrepancies .
- Structural dynamics : Perform molecular dynamics simulations to assess ligand-receptor conformational flexibility under varying pH or ionic strengths .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodology :
- Systematic substitution : Replace the 4-methylpiperidine moiety with alternative heterocycles (e.g., morpholine, piperazine) and evaluate potency against off-target receptors .
- Free-energy perturbation (FEP) : Computational modeling to predict binding affinity changes for specific substituents, reducing experimental trial-and-error .
Q. What are the regiochemical challenges in introducing fluorine atoms to the pyridazine ring, and how are they addressed?
- Methodology :
- Directed ortho-metalation : Use lithium hexamethyldisilazide (LiHMDS) to deprotonate pyridazine at specific positions before fluorination with Selectfluor .
- Flow chemistry : Continuous-flow systems improve heat dissipation and mixing efficiency during exothermic fluorination steps, reducing byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
